(1-(3-Chlorobenzyl)piperidin-4-yl)methanol

Alzheimer's disease cholinesterase inhibition SAR

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol is a synthetic small molecule belonging to the N-benzylpiperidine class, featuring a piperidine ring with a 3-chlorobenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C13H18ClNO, with a molecular weight of 239.74 g/mol.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 1241009-48-2
Cat. No. B2484861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorobenzyl)piperidin-4-yl)methanol
CAS1241009-48-2
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2
InChIKeyQRHUJQBRDLNGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(3-Chlorobenzyl)piperidin-4-yl)methanol (CAS 1241009-48-2): A Chloro-Substituted N-Benzylpiperidine-Methanol Intermediate for Medicinal Chemistry and Chemical Biology Procurement


(1-(3-Chlorobenzyl)piperidin-4-yl)methanol is a synthetic small molecule belonging to the N-benzylpiperidine class, featuring a piperidine ring with a 3-chlorobenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C13H18ClNO, with a molecular weight of 239.74 g/mol . This compound is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry, enabling the construction of more complex biologically active molecules through functionalization of the primary alcohol handle [1]. It is commercially available from multiple vendors with purities typically ranging from 95% to 98%.

Why Generic Substitution of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol with Other N-Benzylpiperidine Alcohols or Amines Risks Synthetic and Biological Outcome Divergence


While numerous N-benzylpiperidine methanol analogs share a common core scaffold, the specific position of the chlorine substituent on the benzyl ring and the nature of the 4-substituent (e.g., alcohol vs. amine) critically influence both downstream synthetic reactivity and the biological activity of final compounds. For example, derivatives built from the 3-chlorobenzyl variant have demonstrated potent butyrylcholinesterase inhibition (IC50 = 0.72 µM) and β-amyloid anti-aggregation activity (72.5% at 10 µM) when incorporated into a donepezil-like framework, a profile not automatically replicated by 4-chloro or unsubstituted benzyl congeners [1]. Therefore, substituting this specific intermediate with a close analog can lead to significant alterations in target engagement, pharmacokinetic properties, or synthetic yield, making it a non-interchangeable starting material for projects targeting specific structure-activity relationship (SAR) outcomes.

Quantitative Differentiation Evidence for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol in Scientific Procurement


Meta-Chlorine Substitution on the Benzyl Ring Enhances Butyrylcholinesterase Inhibitory Potency in Derived Donepezil Analogs Compared to Unsubstituted and Para-Substituted Counterparts

In a study of donepezil-based N-benzylpiperidine derivatives, compound 23, which incorporates the 1-(3-chlorobenzyl)piperidin-4-yl fragment, inhibited butyrylcholinesterase (BuChE) with an IC50 of 0.72 µM. This compound also demonstrated 72.5% inhibition of β-amyloid aggregation at 10 µM and showed blood-brain barrier permeability [1]. While direct head-to-head data for the isolated intermediate is unavailable, the study's SAR indicates that the 3-chloro substitution is critical for this multi-target profile, as analogs with different substitution patterns (e.g., 4-chloro, 2-fluoro, or unsubstituted benzyl) displayed significantly altered activity profiles across the series. For instance, the unsubstituted benzyl analog (donepezil) is a highly selective AChE inhibitor, whereas the 3-chlorobenzyl derivative shows a pronounced shift toward BuChE inhibition.

Alzheimer's disease cholinesterase inhibition SAR donepezil derivatives

Measured Physicochemical Property Differences Between 3-Chlorobenzyl and 4-Chlorobenzyl Isomers Relevant to Formulation and Handling

The predicted physicochemical properties of (1-(3-chlorobenzyl)piperidin-4-yl)methanol compared to its 4-chlorobenzyl isomer reveal subtle but potentially relevant differences in lipophilicity at physiological pH. According to ACD/Labs Percepta predictions, the 3-chloro isomer has a LogD at pH 7.4 of 1.45, whereas the 4-chloro isomer has a LogD of 1.44 . This minimal difference suggests that the position of chlorine has a negligible impact on overall lipophilicity in this scaffold, meaning the isomers are likely interchangeable from a formulation standpoint based on these properties alone.

physicochemical properties solubility logD isomer comparison

Synthetic Utility of the Primary Alcohol Handle for Generating Diverse N-Benzylpiperidine Derivatives Compared to Amine- or Acid-Functionalized Analogs

The 4-hydroxymethyl group of (1-(3-chlorobenzyl)piperidin-4-yl)methanol can be readily converted into a range of other functional groups, including amines (via Mitsunobu or reductive amination), halides, esters, ethers, or aldehydes, enabling access to diverse chemotypes [1]. In contrast, the corresponding amine analog (1-(3-chlorobenzyl)piperidin-4-amine) or carboxylic acid derivative offers a more restricted set of direct transformations without additional protection/deprotection steps. For example, in the synthesis of CDK2 inhibitors, the amine analog was used directly for reductive amination [2], whereas the alcohol would require prior activation. Conversely, the alcohol allows for direct esterification or etherification without the need for protecting groups, offering synthetic convergence that the amine cannot provide.

synthetic versatility building block functional group interconversion medicinal chemistry

Optimal Procurement and Application Scenarios for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol Based on Differentiated Evidence


Multi-Target Anti-Alzheimer's Drug Discovery Programs Requiring Balanced Cholinesterase Inhibition and β-Amyloid Anti-Aggregation

Research groups focused on developing donepezil-derived multi-target-directed ligands for Alzheimer's disease should prioritize this intermediate. The 3-chlorobenzyl fragment, when elaborated, has been shown to confer potent butyrylcholinesterase inhibition (IC50 0.72 µM) and significant β-amyloid anti-aggregation activity (72.5% at 10 µM) while retaining blood-brain barrier permeability [1]. This profile is distinct from the 4-chlorobenzyl or unsubstituted benzyl analogs and is critical for achieving the desired multi-target pharmacological outcome. The alcohol handle also allows for convergent synthesis of diverse final compounds.

Divergent Medicinal Chemistry Libraries Where Synthetic Versatility is Paramount

When a project requires rapid exploration of chemical space around the N-benzylpiperidine scaffold, procuring (1-(3-chlorobenzyl)piperidin-4-yl)methanol is economically and strategically advantageous. Its primary alcohol group supports a wider array of direct transformations (e.g., esterification, etherification, halogenation, oxidation, Mitsunobu) compared to its amine or carboxylic acid counterparts, enabling generation of multiple lead series from a single high-purity batch without additional protection steps [2][3]. This reduces procurement costs and simplifies supply chain logistics.

Pharmacokinetic Optimization of CNS Drug Candidates via Fine-Tuning Lipophilicity

For CNS drug discovery projects where LogD is a critical parameter, the predicted LogD at pH 7.4 for the 3-chlorobenzyl isomer is 1.45 . While the difference from the 4-chloro isomer is minimal (ΔLogD = 0.01), the choice of the 3-chloro isomer should be predicated on established SAR for the biological target of interest. If prior literature indicates that 3-chlorobenzyl substitution provides superior target engagement or selectivity (as seen in kinase inhibitor programs using related intermediates ), it is the logical procurement choice despite physicochemical similarity to the 4-chloro analog.

Synthesis of Cholinesterase Inhibitors with a Focus on Peripheral vs. Central Selectivity

Since the 3-chlorobenzyl fragment, when incorporated into certain donepezil derivatives, shifts inhibition selectivity from acetylcholinesterase (AChE) toward butyrylcholinesterase (BuChE) [1], this intermediate is specifically relevant for programs aiming to target BuChE-related pathologies (e.g., advanced Alzheimer's disease, where BuChE levels rise) or to achieve a balanced inhibition profile. Procurement of this specific isomer is essential because the 4-chloro or unsubstituted analogs would not yield the same BuChE/AChE selectivity profile.

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